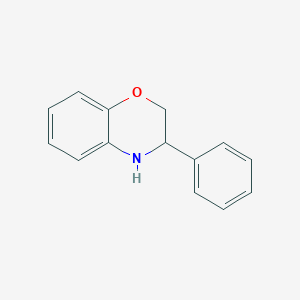

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQRBYFLQYHTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499654 | |

| Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70310-30-4 | |

| Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Dihydro 2h 1,4 Benzoxazine Scaffold in Contemporary Organic and Medicinal Chemistry

The dihydro-2H-1,4-benzoxazine scaffold is recognized as a "biologically privileged" structure in medicinal chemistry. nih.gov This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities. nih.gov Derivatives of this scaffold are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.gov

The versatility of the 1,4-benzoxazine system allows for the development of molecules with specific therapeutic actions. For instance, certain derivatives have been studied as orally bioavailable anticancer agents that function by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net Other variations have been designed to possess dual antiangiogenic mechanisms or to act as agonists for receptors that can decrease cancer growth. nih.gov The core structure serves as a critical intermediate for synthesizing molecules targeting neurological and cardiovascular disorders. The broad and potent biological activities associated with this scaffold underscore its importance in modern drug discovery and development programs. ijpsjournal.comnih.gov

Overview of the 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Core Structure for Academic Investigation

The core structure of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₄H₁₃NO) is a key focus of academic research due to its distinct chemical features and synthetic accessibility. The presence of the phenyl group at the 3-position is particularly significant, as it influences the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets and its metabolic stability.

Chemical and Structural Properties

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 70310-30-4 |

| InChI Key | BKQRBYFLQYHTCV-UHFFFAOYSA-N |

Data sourced from multiple references.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a subject of extensive study. Common synthetic routes involve the cyclization of 2-aminophenols with appropriate reagents. One-pot processes have been developed involving the condensation of an aromatic amine, a phenol (B47542), and formaldehyde (B43269). Research has also explored the kinetics and reaction pathways of its synthesis, identifying key intermediates like N-hydroxymethyl aniline (B41778). researchgate.netacs.org The compound can undergo various chemical reactions, including oxidation to form oxo derivatives and substitution reactions to introduce different functional groups. Furthermore, methods for highly enantioselective synthesis have been developed, which are crucial for producing specific stereoisomers for pharmacological evaluation. lookchem.com

Spectroscopic Data

The structure of benzoxazine (B1645224) derivatives is typically confirmed using various spectroscopic methods. For the related 3-phenyl-3,4-dihydro-2H-benzo[e] researchgate.netoxazine (B8389632), characteristic spectral data has been reported:

¹H NMR : Signals for aromatic protons are observed between 6.5–7.5 ppm, with specific peaks for the -O-CH₂-N- and -N-CH₂-Ar protons appearing at approximately 5.44 ppm and 4.66 ppm, respectively. acs.org

FTIR (cm⁻¹) : Key vibrational bands include one for the Ar-O-CH₂ group around 1226 cm⁻¹ and a characteristic peak for the oxazine ring near 937 cm⁻¹. acs.orgresearchgate.net The presence of an aromatic ring is confirmed by skeletal vibrations around 1600 cm⁻¹. researchgate.net

Historical Context and Evolution of Research on 1,4 Benzoxazines and Their Derivatives

Established Synthetic Routes to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

The construction of the this compound core is achieved through several established synthetic pathways. These methods offer different advantages in terms of efficiency, atom economy, and substrate scope.

Mannich Condensation Strategies

The Mannich reaction is a cornerstone in the synthesis of 1,3-benzoxazines. It traditionally involves the aminoalkylation of a phenolic compound with formaldehyde (B43269) and a primary amine. This reaction can be performed in a single step (one-pot) or through a stepwise sequence.

One of the most direct and efficient methods for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the one-pot multicomponent reaction. This approach combines a phenol (B47542), a primary amine, and formaldehyde in a suitable solvent, leading to the formation of the benzoxazine ring in a single synthetic operation. The reaction proceeds through the formation of a phenolic Mannich base intermediate which then undergoes intramolecular cyclization. For the specific synthesis of this compound, this would typically involve the reaction of a 2-aminophenol (B121084) derivative with benzaldehyde, although the classic Mannich reaction for the isomeric 1,3-benzoxazine system is more common.

The synthesis of 1,4-benzoxazine derivatives often follows a different pathway than the classic Mannich condensation for 1,3-isomers. However, Mannich-type reactions can be adapted. For instance, a one-pot reaction involving 2-aminophenol, a carbonyl compound (like a phenacyl halide), and a reducing agent can lead to the desired 1,4-benzoxazine structure.

A notable one-pot synthesis involves the reaction of 2-aminophenol with styrene (B11656) oxide, which provides the necessary phenyl-substituted two-carbon unit. This reaction, when catalyzed, can proceed efficiently to yield the target molecule.

Table 1: Examples of One-Pot Syntheses for Phenyl-Substituted Benzoxazines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminophenol | Styrene Oxide | Montmorillonite K-10, Toluene, Reflux | This compound | 94 |

This table is interactive and can be sorted by clicking on the column headers.

Stepwise approaches offer greater control over the reaction and can be advantageous when dealing with complex substrates. In this methodology, the intermediates are isolated before proceeding to the final cyclization step. For the synthesis of this compound, a typical stepwise route involves the initial reaction of 2-aminophenol with an electrophile containing a phenyl group, such as 2-bromo-1-phenylethanol (B177431) or styrene oxide.

The first step is the N-alkylation of the 2-aminophenol. The amino group acts as a nucleophile, attacking the electrophilic carbon of the reagent. This results in the formation of an N-(2-hydroxy-2-phenylethyl)-2-aminophenol intermediate. The subsequent and final step is an intramolecular cyclization. This is typically achieved by heating the intermediate, often in the presence of an acid or base catalyst, which promotes the dehydration and ring closure to form the stable 1,4-benzoxazine ring system.

Cyclization Reactions of 2-Aminophenols with Electrophilic Reagents

The reaction between 2-aminophenols and suitable electrophilic partners is a fundamental and widely used strategy for constructing the 1,4-benzoxazine ring. The key to forming the 3-phenyl substituted derivative is the selection of an electrophile that provides a two-carbon linker with a phenyl group attached.

A highly effective electrophilic reagent for this purpose is styrene oxide. In this reaction, the nucleophilic amino group of 2-aminophenol attacks one of the carbon atoms of the epoxide ring. This ring-opening is followed by an intramolecular cyclization, where the phenolic hydroxyl group displaces the newly formed hydroxyl group, leading to the formation of the this compound. This reaction can be performed under solvent-free conditions or in various solvents and is often catalyzed by acids or bases to facilitate the epoxide ring-opening and subsequent cyclization.

Another common electrophile is a 2-halo-1-phenylethanol derivative. The reaction proceeds via an initial N-alkylation of the 2-aminophenol, followed by a base-mediated intramolecular Williamson ether synthesis to form the heterocyclic ring.

Table 2: Cyclization of 2-Aminophenol with Phenyl-Containing Electrophiles

| Electrophile | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Styrene Oxide | None, 100°C | This compound | 85 |

| Styrene Oxide | InCl₃, CH₂Cl₂, RT | This compound | 92 |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Catalytic Methods for Benzoxazine Ring Formation

Modern synthetic chemistry has introduced advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzoxazine synthesis.

An elegant and stereocontrolled method for synthesizing chiral 1,4-benzoxazine derivatives involves the Lewis acid-catalyzed ring-opening of activated aziridines by 2-aminophenols. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. When the nitrogen is substituted with an electron-withdrawing group (e.g., tosyl, nosyl), the aziridine (B145994) becomes "activated" and more susceptible to nucleophilic attack.

In this approach, a 2-phenyl-N-tosylaziridine serves as the key building block. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the aziridine nitrogen, further activating the ring. This allows the phenolic oxygen of a 2-aminophenol to act as a nucleophile, attacking the benzylic carbon of the aziridine in an SN2-type fashion. This regioselective ring-opening leads to an intermediate which, upon intramolecular cyclization involving the amino group, yields the this compound scaffold. This method is particularly valuable for its potential to control stereochemistry.

Copper(I)-Catalyzed Intramolecular C-N Cyclization

Copper(I)-catalyzed intramolecular cyclization represents a powerful tool for the formation of nitrogen-containing heterocycles. This methodology is predicated on the ability of a copper(I) catalyst to facilitate the intramolecular nucleophilic attack of an amine onto a tethered electrophile, leading to ring closure. In the context of benzoxazine synthesis, this typically involves a precursor molecule containing both an amine and a suitably positioned leaving group or unsaturated moiety on the phenoxy portion of the molecule.

While specific studies detailing the application of this method for the direct synthesis of this compound are not extensively documented in readily available literature, the general strategy is well-established for related structures. The reaction mechanism is believed to proceed through the formation of a copper-amide intermediate, which then undergoes intramolecular cyclization. The efficiency and regioselectivity of the cyclization can be influenced by the choice of copper salt, ligands, base, and solvent. For instance, copper-catalyzed hydroamination of alkynones with 2-aminophenols has been shown to produce a variety of functionalized benzoxazole (B165842) derivatives, suggesting the potential of copper catalysis in related intramolecular cyclizations to form the benzoxazine ring.

Palladium-Catalyzed Tandem Allylic Substitution Methodologies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and tandem allylic substitution methodologies offer an efficient route to complex molecules from simple precursors. This approach to forming the 3,4-dihydro-2H-1,4-benzoxazine ring system would likely involve a starting material such as an N-substituted-2-aminophenol and an allylic partner.

A plausible synthetic route could involve the palladium(0)-catalyzed annulation of an N-substituted-2-aminophenol with a propargylic methyl carbonate. While this has been demonstrated for the synthesis of 2-alkylidene and 3-alkylidene-2H-benzo[b] organic-chemistry.orgoxazines, the specific synthesis of this compound via this route is not explicitly detailed in the available literature. The judicious choice of the nitrogen substituent is crucial in directing the regioselectivity of the cyclization. The general mechanism of palladium-catalyzed allylic substitution involves the oxidative addition of a palladium(0) species to an allylic electrophile to form a π-allylpalladium intermediate. Subsequent nucleophilic attack by the amine or phenoxide of the 2-aminophenol derivative would lead to the cyclized product.

Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization of Prochiral Oxetanes

A significant advancement in the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines is the use of chiral phosphoric acid (CPA) to catalyze the enantioselective desymmetrization of prochiral oxetanes. organic-chemistry.orgnih.gov This transition metal- and oxidant-free method provides an efficient and practical route to enantiomerically enriched benzoxazines under mild reaction conditions. organic-chemistry.orgnih.gov

The reaction involves the intramolecular ring-opening of a 3-substituted oxetane (B1205548) bearing a tethered amine. The chiral phosphoric acid catalyst activates the oxetane and controls the stereochemical outcome of the nucleophilic attack by the amine. Optimization studies have identified (R)-CPA7 as a highly effective catalyst for this transformation, achieving high yields and excellent enantioselectivity. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating a variety of substituents on both the oxetane and amine components. organic-chemistry.org

Table 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization of Prochiral Oxetanes

| Entry | Oxetane Substrate | Amine Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-((2-aminophenoxy)methyl)oxetane | - | (R)-CPA7 (5) | Toluene | 24 | 95 | 98 |

| 2 | 3-((2-(methylamino)phenoxy)methyl)oxetane | - | (R)-CPA7 (5) | Toluene | 24 | 92 | 97 |

| 3 | 3-((4-chloro-2-aminophenoxy)methyl)oxetane | - | (R)-CPA7 (5) | Toluene | 36 | 88 | 99 |

| 4 | 3-((2-amino-4-methylphenoxy)methyl)oxetane | - | (R)-CPA7 (5) | Toluene | 36 | 90 | 96 |

Data derived from studies on the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines. organic-chemistry.org

Intramolecular Michael Addition Strategies for Benzoxazine Formation

Intramolecular Michael addition is a classic carbon-carbon or carbon-heteroatom bond-forming reaction that can be employed for the synthesis of cyclic compounds. In the context of 3,4-dihydro-2H-1,4-benzoxazine synthesis, this strategy would typically involve a 2-aminophenol derivative as the nucleophile and a tethered α,β-unsaturated carbonyl or a related Michael acceptor.

While the direct application of this method for the synthesis of this compound is not prominently featured in the reviewed literature, a related biocatalytic decarboxylative Michael addition has been used to synthesize 1,4-benzoxazinone derivatives. nih.gov This suggests the potential for Michael addition strategies in constructing the core benzoxazine framework. A hypothetical intramolecular aza-Michael addition could involve a 2-aminophenol with a pendant α,β-unsaturated phenyl ketone moiety. The intramolecular conjugate addition of the amino group to the enone system would lead to the formation of the six-membered heterocyclic ring. The stereochemical outcome of such a reaction could potentially be controlled through the use of chiral catalysts.

Reactions of p-Substituted Phenols with N,N-Dimethylolamines

The reaction of phenols with primary amines and formaldehyde, a classic Mannich-type condensation, is a well-established and widely used method for the synthesis of 1,3-benzoxazines. lookchem.com The synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, an isomer of the target compound, is achieved through the reaction of phenol, aniline (B41778), and formaldehyde. acs.org

This one-pot synthesis is convenient but can be influenced by several factors, including the stoichiometry of the reactants, temperature, and solvent, which can affect the yield and the formation of byproducts. acs.org The reaction is believed to proceed through the formation of N,N-dimethylolamine intermediates from the reaction of the primary amine with formaldehyde. These intermediates then react with the phenol to form the benzoxazine ring.

Table 2: Synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine via Mannich Condensation

| Phenol | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | Aniline | Formaldehyde | Dioxane | 90 | 75-85 |

| p-Cresol | Aniline | Formaldehyde | Toluene | 110 | 80 |

| Phenol | p-Toluidine | Formaldehyde | None (neat) | 100 | 88 |

Representative data from studies on the synthesis of 1,3-benzoxazines. lookchem.comacs.org

Mechanistic Investigations of this compound Synthesis

Identification and Characterization of Reaction Intermediates

Understanding the reaction mechanism and identifying key intermediates are crucial for optimizing synthetic methodologies. For the classical synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine from phenol, aniline, and formaldehyde, detailed mechanistic studies have been conducted. nih.govacs.org High-performance liquid chromatography (HPLC) analysis of the crude reaction mixture has led to the isolation and characterization of several intermediates and byproducts. acs.org

The key intermediate in this reaction is proposed to be N-hydroxymethyl aniline (HMA), formed from the reaction of aniline and formaldehyde. nih.govacs.org HMA can then react with phenol to form 2-((phenylamino)methyl)phenol, another crucial intermediate. acs.org Subsequent reaction with another molecule of formaldehyde leads to the cyclization and formation of the benzoxazine ring. HMA can also self-condense or react with other species in the reaction mixture, leading to byproducts such as 1,3,5-triphenyl-1,3,5-triazinane. acs.org

In the chiral phosphoric acid-catalyzed enantioselective desymmetrization of prochiral oxetanes, mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds via a selective intramolecular nucleophilic ring-opening of the oxetane. organic-chemistry.org The chiral catalyst is believed to activate the oxetane by forming a hydrogen bond with the oxetane oxygen, while also orienting the tethered amine for a stereoselective attack, thus leading to the enantioenriched benzoxazine product. organic-chemistry.org

Role of N-Hydroxymethyl Aniline (HMA) and Related Species

A crucial initial step in the synthesis is the reaction between aniline and formaldehyde to form N-hydroxymethyl aniline (HMA). rhhz.netresearchgate.net This compound is considered a key and highly reactive intermediate in the reaction cascade. rhhz.netresearchgate.net HMA is not typically isolated but is formed in situ and readily participates in subsequent reactions.

The significance of HMA lies in its ability to act as a precursor to the electrophilic species necessary for the aminoalkylation of the phenol ring. HMA can react with itself or other species present in the reaction mixture, leading to the formation of various intermediates and byproducts. For instance, self-condensation of HMA can lead to the formation of 1,3,5-triphenyl-1,3,5-triazinane. rhhz.net The reaction pathway is heavily influenced by the stability and reactivity of HMA under the given reaction conditions.

Analysis of Mannich Base Intermediates

Following its formation, N-hydroxymethyl aniline (HMA) reacts with phenol, leading to the formation of a critical Mannich base intermediate, 2-((phenylamino)methyl)phenol. rhhz.net This intermediate represents the successful aminoalkylation of the phenol ring at the ortho position. The formation of this Mannich base is a pivotal step, as it brings together the aniline and phenol moieties, setting the stage for the final ring closure.

Examination of Iminium-Based Mechanisms

The Mannich reaction, central to the synthesis of this compound, is widely understood to proceed through an iminium-based mechanism. In this pathway, the N-hydroxymethyl aniline (HMA) intermediate undergoes dehydration to form a reactive electrophilic species known as an iminium ion (Ph-N+=CH2).

This iminium ion is a potent electrophile that then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenol ring, preferentially at the ortho position to the hydroxyl group. This step results in the formation of the aforementioned Mannich base, 2-((phenylamino)methyl)phenol. The subsequent reaction with another molecule of formaldehyde leads to the formation of the oxazine (B8389632) ring. The decomposition of intermediates to form iminium ions has been noted in related benzoxazine polymerization studies, highlighting the importance of this reactive species. rsc.org

Kinetic Studies of Benzoxazine Formation

Kinetic investigations into the formation of this compound, particularly the ring-closing step from the Mannich base and formaldehyde, have provided significant insights into the reaction dynamics.

Determination of Reaction Orders and Rate Constants

The rate constants for this reaction have been determined at various temperatures, allowing for the calculation of the activation energy. This data is crucial for understanding the temperature dependence of the reaction and for optimizing reaction conditions for efficient synthesis.

Table 1: Reaction Rate Constants at Different Temperatures

| Temperature (°C) | Rate Constant (k) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

While research indicates that rate constants have been calculated at various temperatures, specific numerical data from the available search results is not provided.

Elucidation of Rate-Controlling Steps (e.g., Dehydration Processes)

Detailed kinetic analysis has identified the rate-controlling step in the formation of the benzoxazine ring from the Mannich base and formaldehyde. researchgate.net In aqueous or partially aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene (B1212753) glycol, and its oligomers, poly(oxymethylene) glycols. The reaction process involves the degradation of these oligomers to methylene glycol, followed by the dehydration of methylene glycol to the more reactive formaldehyde molecule. researchgate.net

Influence of Acid and Base Catalysis on Reaction Kinetics

The synthesis of this compound can be influenced by the presence of acidic or basic catalysts.

Acid Catalysis: In the presence of an acid, the formation of the electrophilic iminium ion from N-hydroxymethyl aniline is accelerated. The acid protonates the hydroxyl group of HMA, making it a better leaving group (water) and facilitating the formation of the iminium cation. This, in turn, can increase the rate of the electrophilic aromatic substitution on the phenol ring. Acidic catalysts are often employed to promote the ring-opening polymerization of benzoxazines, a process that also involves cationic intermediates. researchgate.net

Analysis of Competing Reactions and Byproduct Formation

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, while achievable through various routes, is not without challenges related to competing reactions and the formation of undesired byproducts. The nature of these side reactions is highly dependent on the chosen synthetic pathway.

One key method for forming the dihydrobenzoxazine ring involves a cascade reaction sequence, such as catalytic hydrogenation of a nitro precursor followed by intramolecular cyclization. nih.gov In such processes, a notable byproduct can be the corresponding fully aromatic or oxidized 2H-benzoxazine. nih.gov This occurs due to over-oxidation or dehydrogenation under the reaction conditions. For instance, in the synthesis of certain 3,4-dihydro-2H-1,4-benzoxazines, small quantities of the analogous 2H-benzoxazines were isolated alongside the desired saturated products. nih.gov

Another common strategy for building the 1,4-benzoxazine ring is through the intramolecular cyclization of intermediates derived from 2-aminophenols. researchgate.netnih.gov In these syntheses, a primary competing reaction is the potential for O-alkylation versus N-alkylation when reacting the 2-aminophenol with an electrophile. Since 2-aminophenol possesses two nucleophilic sites (the amino group and the hydroxyl group), reaction conditions must be carefully controlled to favor the desired reactivity pathway to avoid the formation of undesired isomers.

Furthermore, in palladium-catalyzed reactions that aim to form the benzoxazine ring via intramolecular C-N bond formation, unproductive side reactions can occur. wikipedia.org A common side reaction in related cross-coupling processes is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material and the formation of an imine instead of the desired cyclized product. wikipedia.org Careful selection of ligands and reaction conditions is crucial to minimize these competing pathways.

Functionalization and Derivatization Strategies of the this compound Core

The this compound core contains a secondary amine within its heterocyclic ring, providing a reactive handle for a variety of functionalization and derivatization reactions. These modifications are crucial for modulating the compound's physicochemical and biological properties.

Acylation and Alkylation Methods

The nitrogen atom at the 4-position of the dihydrobenzoxazine ring is a nucleophilic secondary amine and readily undergoes acylation and alkylation reactions.

Alkylation: N-alkylation can be achieved by reacting the parent benzoxazine with alkyl halides. This reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. For example, substituted 2H-1,4-benzoxazines, upon formation, can be directly reacted with alkyl bromides to yield the desired N-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. researchgate.net

Acylation: The introduction of an acyl group onto the nitrogen atom is another common transformation. This is typically accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A notable application of this reaction is in the kinetic resolution of racemic mixtures of substituted 3,4-dihydro-2H-1,4-benzoxazines using chiral acyl chlorides. shd-pub.org.rs This process demonstrates the accessibility of the ring nitrogen for acylation and its utility in preparing enantiomerically enriched compounds.

Introduction of Diverse Substituents on the Benzoxazine Ring System

The introduction of a wide array of substituents onto the benzoxazine scaffold can be accomplished through two primary approaches: by employing functionalized starting materials during the ring synthesis or by direct modification of the pre-formed heterocyclic system.

A highly effective strategy is to begin the synthesis with already substituted precursors. This allows for precise control over the position and nature of the substituent. For example, various substituted 3,4-dihydro-1,4-benzoxazine derivatives can be prepared by starting with appropriately substituted 2-aminophenols or 2-halophenols. researchgate.netorganic-chemistry.orgnih.gov This "bottom-up" approach is versatile, enabling the incorporation of diverse functional groups onto the aromatic portion of the molecule. Palladium-catalyzed tandem reactions have been developed to provide chiral vinyl-substituted dihydro-2H-benzo[b] researchgate.netresearchgate.net-oxazines from functionalized starting materials. organic-chemistry.org

Alternatively, direct functionalization of the pre-formed this compound core can be performed. As discussed, the nitrogen atom is a key site for modification via alkylation and acylation. researchgate.netshd-pub.org.rs While less common in the reviewed literature for this specific core, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the electron-rich benzene (B151609) ring are theoretically possible, offering another avenue for introducing diversity.

Buchwald–Hartwig Cross-Coupling for N-Arylation

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has been effectively applied to the N-arylation of the 3,4-dihydro-2H-1,4-benzoxazine core, providing a direct route to a variety of 4-aryl substituted derivatives.

This strategy involves coupling the secondary amine of the benzoxazine ring with an aryl halide (typically a bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov This method has been used to synthesize libraries of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine compounds for biological screening. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for different substrates. nih.gov The reaction's broad substrate scope and tolerance for various functional groups make it a highly valuable tool for derivatization. wikipedia.org

Below is a table summarizing typical conditions for the Buchwald-Hartwig N-arylation of 1,4-benzoxazines.

| Aryl Halide Substrate | Palladium Catalyst | Ligand | Base | Solvent | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Bromobenzenes | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 24–82 | nih.gov |

| Bromobenzene | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | >99 | nih.gov |

Ring Expansion Reactions to Form Related Heterocyclic Systems

Ring expansion reactions of the 3,4-dihydro-2H-1,4-benzoxazine core to form larger heterocyclic systems, such as the seven-membered dibenzo[b,f] researchgate.netresearchgate.netoxazepines, are not a commonly reported transformation. The existing literature on the synthesis of these related seven-membered heterocycles does not typically involve the expansion of a pre-existing benzoxazine ring.

Instead, dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivatives are generally constructed through cyclocondensation reactions from acyclic or alternative cyclic precursors. researchgate.net Common synthetic strategies include the reaction of substituted 2-aminophenols with 2-halobenzaldehydes or intramolecular O-arylation of amide precursors. researchgate.net These methods build the seven-membered ring directly rather than expanding a six-membered one. While ring expansion reactions are known for other heterocyclic systems, their application to the this compound scaffold to access related structures like dibenzo[b,f] researchgate.netresearchgate.netoxazepines has not been established as a primary synthetic route.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound, providing detailed information about the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their connectivity in the this compound molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) of the signals provide a complete picture of the proton framework.

The ¹H NMR spectrum typically shows distinct signals corresponding to the protons of the methylene groups in the oxazine ring and the aromatic protons of both the benzoxazine and the phenyl substituent. Key signals include two singlets for the non-equivalent protons of the methylene groups, Ar-CH₂-N and O-CH₂-N. The aromatic region of the spectrum displays a complex pattern of multiplets resulting from the protons on the fused benzene ring and the pendant phenyl group.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound Data presented below is compiled from representative findings in the literature. Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-CH₂-N | 4.62 | s (singlet) |

| O-CH₂-N | 5.35 | s (singlet) |

| Ar-H | 6.79 - 7.26 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum reveals characteristic chemical shifts for the two methylene carbons of the oxazine ring (Ar-CH₂-N and O-CH₂-N). Additionally, signals corresponding to the aromatic carbons are observed in the downfield region of the spectrum. The number of signals confirms the molecular symmetry, and their specific chemical shifts are indicative of their electronic environment.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound Data presented below is compiled from representative findings in the literature. Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-CH₂-N | 50.4 |

| O-CH₂-N | 79.5 |

| Aromatic Carbons | 116.9, 118.3, 120.8, 121.4, 126.7, 127.8, 129.3 |

| Quaternary Aromatic Carbons | 148.4, 154.4 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard 1D NMR techniques are powerful for structural elucidation, advanced 2D NMR experiments are necessary for detailed stereochemical and conformational analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of protons within the molecule.

For this compound, the oxazine ring can adopt different conformations, such as a half-chair or a twist-boat. NOESY experiments could reveal through-space correlations between the protons of the phenyl ring and the protons on the benzoxazine core, providing insights into the preferred orientation of the phenyl group. For instance, correlations between the ortho-protons of the phenyl ring and the methylene protons of the oxazine ring would help define the molecule's three-dimensional structure in solution. Although these techniques are highly applicable, specific published NOESY or ROESY studies detailing the conformational analysis for this compound are not widely available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that confirm the presence of its key structural features. The spectrum is characterized by bands corresponding to the vibrations of the oxazine ring, the aromatic rings, and the various C-H, C-O, and C-N bonds.

Key characteristic absorption bands include the antisymmetric C-O-C stretching vibration, which is a hallmark of the oxazine ring structure. Additionally, the spectrum shows typical aromatic skeletal vibrations and bands related to C-H stretching and bending. The region from 900 to 1500 cm⁻¹ is particularly rich in information, containing fingerprint vibrations specific to the benzoxazine structure. researchgate.net

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound Data presented below is compiled from representative findings in the literature. Exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1600 | Aromatic skeletal vibration | C=C (Aromatic) |

| 1491 | Disubstituted benzene ring stretch | C=C (Aromatic) |

| 1222 | Antisymmetric C-O-C stretching | Ether (Oxazine Ring) |

| 934 | O-C-N vibration | Oxazine Ring |

| 753 | Ar-H out-of-plane bending | C-H (Aromatic) |

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) for In-Situ Monitoring

Attenuated Total Reflection (ATR) is an FTIR sampling technique that allows for the direct analysis of solid or liquid samples without extensive preparation. When coupled with a probe, ATR-FTIR can be used for in-situ, real-time monitoring of chemical reactions.

This technique is highly suitable for monitoring the synthesis or polymerization of this compound. researchgate.net For instance, during the synthesis of benzoxazines, an ATR-FTIR probe immersed in the reaction vessel can track the progress of the reaction by monitoring the disappearance of reactant-specific peaks (e.g., N-H or O-H stretches from precursors) and the simultaneous appearance of characteristic benzoxazine peaks. Specifically, the formation of the C-O-C ether linkage (around 1222 cm⁻¹) and the oxazine ring mode (around 934 cm⁻¹) could be followed in real-time to determine reaction kinetics and endpoint. Similarly, during the ring-opening polymerization of the monomer, the decrease in the intensity of the characteristic oxazine ring bands can be monitored to follow the extent of curing.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which are generated through controlled dissociation.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. researchgate.net For this compound (C₁₄H₁₃NO), HRMS provides an exact mass measurement that can confirm its molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The theoretical exact mass is calculated to be 211.0997 g/mol . Experimental determination via HRMS is a definitive method for structural confirmation of newly synthesized benzoxazine derivatives. connectjournals.com

Analysis of the fragmentation pattern under electron impact (EI) ionization provides further structural verification. The fragmentation of this compound is expected to follow patterns characteristic of its constituent functional groups, including amines, ethers, and aromatic systems. libretexts.org Common fragmentation pathways would likely involve alpha-cleavage adjacent to the nitrogen and oxygen atoms within the oxazine ring, as well as the loss of the phenyl group. This detailed fragmentation data helps to piece together the molecular structure.

| Analytical Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Theoretical Exact Mass | 211.0997 g/mol |

| Nominal Mass | 211 g/mol |

X-ray Crystallography for Solid-State Structure and Conformational Insights

| Crystallographic Data for 4-dichloroacetyl-3-phenyl-3,4-dihyro-2H-1,4-benzoxazine | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.105 |

| b (Å) | 6.2685 |

| c (Å) | 16.084 |

| β (°) | 103.79 |

| Volume (ų) | 1479.1 |

| Z | 4 |

| Source: Asian Journal of Chemistry | asianpubs.org |

Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from the crude reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to analyze the composition of the crude products from the synthesis of this compound. rhhz.net By separating the components of the mixture, HPLC can identify the main product and various byproducts formed during the reaction of phenol, aniline, and formaldehyde. researchgate.netrhhz.net The technique is also utilized in its preparative form to isolate and purify the target compound, ensuring a high-purity monomer essential for subsequent polymerization studies. rhhz.net The retention time and UV absorption data obtained from HPLC are key metrics for compound identification and purity verification. rhhz.net

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. paint.org While HPLC is ideal for small molecules, SEC is particularly useful for analyzing oligomers and polymers. researchgate.net In the context of benzoxazines, SEC is used to determine the purity of the synthesized monomer and to evaluate the molecular weight of any oligomeric species that may have formed. researchgate.netkpi.ua This ensures that the monomer feedstock for polymerization is well-characterized and free from higher molecular weight contaminants that could affect the properties of the final polybenzoxazine.

Thermal Analysis for Polymerization Behavior and Transition Studies

Thermal analysis techniques are critical for studying the polymerization behavior of the this compound monomer and the thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC) is widely used to investigate the thermal transitions of the monomer and its polymerization process. A typical DSC thermogram for a benzoxazine monomer shows an endothermic peak corresponding to its melting point, followed by a broad exothermic peak at a higher temperature. researchgate.net This exotherm is characteristic of the thermally induced ring-opening polymerization of the oxazine moiety. kpi.uadoi.org For 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (a closely related isomer often designated as PH-a), the melting endotherm occurs at 57 °C, and the polymerization exotherm is observed at 267 °C.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation profile of the cured polybenzoxazine. TGA measures the change in mass of a sample as a function of temperature. Polybenzoxazines are known for their high thermal stability and high char yield, which is the percentage of material remaining at very high temperatures. kpi.ua For polymers derived from acetylene-functional benzoxazines, temperatures for 10% weight loss (T₁₀%) can be in the range of 520–600°C with char yields of 71–81% at 800°C in a nitrogen atmosphere. kpi.ua

| Thermal Properties of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (PH-a) | |

| Parameter | Temperature (°C) |

| Melting Point (Tₘ) | 57 |

| Ring-Opening Polymerization (Tₚ) | 267 |

| Source: Polymers |

Differential Scanning Calorimetry (DSC) for Kinetic Parameter Determination

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique utilized to investigate the polymerization kinetics of benzoxazine resins, including compounds related to this compound. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into the exothermic polymerization process. By conducting DSC experiments at various heating rates, crucial kinetic parameters such as the activation energy (Ea) can be determined, which are essential for understanding the curing behavior and optimizing processing conditions.

Detailed research findings on the specific kinetic parameters for this compound are not extensively available in the provided search results. However, the general methodology for determining these parameters for analogous benzoxazine systems is well-documented. For instance, studies on various benzoxazine monomers employ non-isothermal DSC scans at multiple heating rates (e.g., 3, 6, 10, 15, and 20 °C min⁻¹) to record the exothermic peak temperatures of polymerization. nih.gov

From these measurements, the activation energy can be calculated using established kinetic models, such as the Kissinger and Ozawa methods. nih.govnih.gov The Kissinger method plots the natural log of the heating rate divided by the square of the peak temperature (ln(β/Tₚ²)) against the inverse of the peak temperature (1/Tₚ). The Ozawa method, on the other hand, plots the natural log of the heating rate (ln(β)) against 1/Tₚ. nih.gov The slope of the resulting linear fits from these plots is then used to determine the activation energy.

The polymerization of benzoxazines is often observed to follow an autocatalytic mechanism. nih.gov This is due to the generation of highly catalytic hydroxyl groups as the curing process progresses. The reaction rate as a function of conversion typically shows a maximum in the range of 20–60% conversion, which is characteristic of autocatalytic behavior. nih.gov

While specific data tables for this compound are not available in the search results, the following tables illustrate the type of data that is typically generated in such studies for other benzoxazine monomers.

Table 1: Illustrative DSC Data for a Generic Benzoxazine Monomer

| Heating Rate (β) (°C/min) | Peak Exotherm Temperature (Tₚ) (°C) | Peak Exotherm Temperature (Tₚ) (K) |

| 3 | 210 | 483.15 |

| 6 | 220 | 493.15 |

| 10 | 228 | 501.15 |

| 15 | 235 | 508.15 |

| 20 | 241 | 514.15 |

Table 2: Illustrative Kinetic Parameters Calculated from DSC Data for a Generic Benzoxazine Monomer

| Kinetic Method | Activation Energy (Ea) (kJ/mol) |

| Kissinger | 95 |

| Ozawa | 98 |

It is important to note that the curing process of benzoxazine monomers can be complex, sometimes exhibiting a multi-stage pattern in DSC analysis that can be assigned to ring-opening, bridge-forming, and structural rearrangement at increasing temperatures. nih.gov The presence of impurities can also significantly influence the polymerization behavior observed in DSC thermograms. researchgate.net Therefore, using highly purified samples is crucial for obtaining reliable and reproducible kinetic data. nih.gov

Computational Chemistry and Theoretical Modeling Studies of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, provide a detailed picture of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, DFT calculations can be employed to determine a range of properties, including optimized molecular geometry, charge distribution, and molecular orbital energies. While specific DFT studies on this exact molecule are not extensively reported in the literature, the principles from studies on analogous benzoxazine (B1645224) derivatives can be applied. acs.orgresearchgate.net

DFT calculations typically involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) to approximate the solutions to the Schrödinger equation. These calculations can reveal key aspects of the molecule's electronic nature, such as the location of electron-rich and electron-deficient regions, which are crucial for predicting its reactivity.

Table 1: Illustrative Data from DFT Calculations on a Benzoxazine Analog (Note: This table is illustrative and based on typical results for similar benzoxazine structures, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Calculated Value | Significance |

| Total Energy | Varies | Indicates the stability of the optimized geometry. |

| Dipole Moment | Varies | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | Varies by atom | Shows the partial charge distribution across the molecule, identifying potential sites for nucleophilic or electrophilic attack. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, it is expected that the HOMO would be localized primarily on the electron-rich aromatic rings, particularly the one derived from the phenol (B47542) component, and the nitrogen atom. The LUMO is anticipated to be distributed over the phenyl substituent and the benzoxazine ring system. Computational studies on other benzoxazine derivatives have shown similar distributions, which are key to understanding their reaction mechanisms. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzoxazine Analog (Note: This table is illustrative and based on typical results for similar benzoxazine structures.)

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.5 to -6.5 | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO | -0.5 to -1.5 | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.5 to 5.5 | Relates to chemical reactivity and electronic transition energy. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.

For this compound, MD simulations can be used to investigate its conformational landscape, identifying the most stable conformations and the energy barriers between them. The dihydro-oxazine ring can adopt different conformations, such as half-chair or boat forms, and the orientation of the phenyl group can also vary. Understanding these conformational preferences is important as they can influence the molecule's reactivity and its packing in the solid state.

While specific MD studies on the monomer are scarce, research on the corresponding polybenzoxazines has utilized these techniques to understand the structure and properties of the crosslinked polymer network. nih.gov These studies provide a framework for how MD could be applied to the monomer to understand its flexibility and intermolecular interactions in different environments.

Mechanistic Insights from Computational Approaches (e.g., Iminium-Based Mechanisms)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. For the synthesis and polymerization of benzoxazines, several mechanisms have been proposed, often involving iminium ion intermediates.

The formation of this compound from a phenol, an aniline (B41778), and formaldehyde (B43269) likely proceeds through a series of steps that can be modeled computationally. Theoretical calculations can be used to evaluate the feasibility of different proposed pathways by determining the activation energies for each step. One proposed key intermediate is an iminium ion, formed from the reaction of the amine and formaldehyde. This electrophilic species can then react with the phenol to form the benzoxazine ring. mdpi.com

Similarly, the ring-opening polymerization of benzoxazines is thought to proceed via a cationic mechanism, which can be initiated thermally or by an acid catalyst. Computational studies can model the initial ring-opening event to form a carbocation or an iminium ion, followed by the subsequent propagation steps where this reactive intermediate attacks another benzoxazine monomer. These calculations can help to identify the rate-determining step and understand how substituents on the benzoxazine ring influence the polymerization kinetics.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

By performing DFT calculations on the optimized geometry of this compound, it is possible to calculate its theoretical ¹H and ¹³C NMR spectra. The calculated chemical shifts can then be compared to experimental data to aid in the assignment of peaks. scilit.com

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C-O-C and C-N-C bonds in the oxazine (B8389632) ring, as well as the vibrations of the aromatic rings. While experimental spectra for this compound are available, theoretical calculations provide a deeper understanding of the molecular motions associated with each absorption band. researchgate.net

Theoretical Insights into Polymerization Pathways

The thermal polymerization of benzoxazines is a complex process involving multiple reaction pathways that lead to a highly crosslinked network. Theoretical modeling can provide significant insights into the energetics and mechanisms of these polymerization pathways.

The generally accepted mechanism for the ring-opening polymerization of benzoxazines is a cationic process. researchgate.net Computational studies can be employed to investigate the initial ring-opening step, which is often the rate-limiting step. This can involve the formation of a carbocation or an iminium ion, which then propagates the polymerization. DFT calculations can be used to determine the activation energies for different potential ring-opening pathways, helping to identify the most favorable one.

Furthermore, theoretical models can be used to study the subsequent crosslinking reactions. These can include the reaction of the opened ring with the phenolic hydroxyl groups of other monomers or with the aromatic rings. By calculating the reaction energies and activation barriers for these different crosslinking reactions, it is possible to build a more complete picture of the network formation process. While specific theoretical studies on the polymerization of this compound are not widely available, the methodologies developed for other benzoxazine systems could be readily applied to gain a deeper understanding of its polymerization behavior. vu.lt

Elucidation of Zwitterionic Intermediates

Computational investigations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving this compound and its derivatives. While direct computational studies specifically targeting the zwitterionic intermediates of this compound are not extensively documented in dedicated publications, the principles and findings from closely related benzoxazine systems offer valuable transferable knowledge.

Research on the ring-opening polymerization (ROP) of other benzoxazines, such as amide-functional and hydroxylethyl-containing derivatives, has computationally validated the formation of zwitterionic intermediates. These studies demonstrate that the cleavage of the C-O bond in the oxazine ring leads to a transient species with a positive charge on the nitrogen atom (iminium ion) and a negative charge on the phenolic oxygen (phenoxide).

The general mechanism, supported by computational energetics, suggests that the initiation of ring-opening, either thermally or through cationic catalysis, overcomes an activation barrier to form this zwitterionic intermediate. The stability and subsequent reaction pathways of this intermediate are then explored through further calculations.

For instance, in the cationic ring-opening polymerization, a proton or Lewis acid coordinates to the oxygen or nitrogen atom of the benzoxazine ring, facilitating the ring-opening to form a carbocation. This carbocation is a key component of the resulting zwitterionic structure. The subsequent propagation steps involve the electrophilic attack of this intermediate on another monomer molecule.

The following table outlines the typical computational parameters and expected findings from a DFT study focused on the elucidation of a zwitterionic intermediate in a benzoxazine system, which would be applicable to this compound.

| Computational Parameter | Description | Expected Outcome for Zwitterionic Intermediate Study |

| Method | The level of theory used for the electronic structure calculation. | B3LYP, M06-2X, or other suitable density functionals. |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), or larger for better accuracy. |

| Solvation Model | A model to account for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) is commonly used. |

| Geometry Optimization | Finding the minimum energy structure of the molecule. | Optimized geometries of the reactant, transition state, and zwitterionic intermediate. |

| Frequency Calculation | Calculation of vibrational frequencies to characterize stationary points. | One imaginary frequency for the transition state, all real frequencies for minima (reactant and intermediate). |

| Energy Calculation | Determination of the electronic and free energies. | Calculation of activation energies and reaction enthalpies for the formation of the zwitterionic intermediate. |

The insights gained from these computational studies are crucial for designing new benzoxazine monomers with tailored reactivity and for optimizing polymerization conditions to control the properties of the resulting polybenzoxazines. The theoretical elucidation of zwitterionic intermediates provides a fundamental understanding of the underlying reaction mechanisms that govern the behavior of this important class of heterocyclic compounds.

Structure Activity and Structure Property Relationship Sar/spr Analyses of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Influence of the Phenyl Substituent at Position 3 on Molecular Interactions

The phenyl group at the C-3 position of the benzoxazine (B1645224) ring is a key structural feature that significantly dictates the molecule's three-dimensional conformation and electronic properties. These characteristics, in turn, govern its interactions with biological macromolecules such as enzymes and receptors.

Steric and Electronic Effects on Binding Affinities

The steric bulk and electronic nature of the phenyl substituent at position 3 play a crucial role in molecular recognition and binding affinity. Systematic variation of phenyl-substitution at the oxazine (B8389632) ring is an effective strategy to regulate the properties of these compounds. morressier.com The orientation of the phenyl ring relative to the benzoxazine core can either facilitate or hinder the optimal fit within a receptor's binding pocket.

The electronic properties of substituents on this phenyl ring can further modulate binding interactions. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the molecule, influencing electrostatic or hydrogen-bonding interactions with amino acid residues in the target protein. Studies on related heterocyclic scaffolds have shown that the electronic character of substituents has a significant effect on the molecule's transition energy and can be correlated with substituent constants. researchgate.net While detailed quantitative structure-activity relationship (QSAR) studies specifically correlating C-3 phenyl substituents with binding affinities for a particular receptor are not extensively detailed in the reviewed literature, the principles of medicinal chemistry suggest that such modifications would be critical for optimizing potency.

Impact on Metabolic Stability

The presence of specific substituents on the phenyl ring can either block or promote metabolism. For instance, sterically hindering groups or electron-withdrawing groups can decrease the rate of aromatic oxidation, thereby enhancing metabolic stability and prolonging the compound's half-life. Conversely, certain positions on the phenyl ring might be metabolically "soft spots." While specific metabolic pathways for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives are not extensively documented, studies on related nitroxide derivatives of the 1,4-benzoxazine structure have investigated their thermal stability and fragmentation, providing insights into how substituents affect molecular stability under stress. nih.gov Further research involving in vitro assays with liver microsomes would be necessary to fully elucidate the metabolic fate of these compounds and establish a clear SAR for metabolic stability. nih.gov

Positional Effects of Substituents on the Benzoxazine Core and Aromatic Rings

The substitution pattern on the benzoxazine core (Ring A) and any additional aromatic rings is a powerful tool for fine-tuning the pharmacological profile of the derivatives.

Impact of Alkyl, Aryl, and Heteroatom Substituents

Research into the anticancer properties of 1,4-benzoxazine derivatives has provided valuable SAR data. A 2023 study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated that substitutions on the benzoxazine core and the N-4 aryl ring significantly impact anti-proliferative activity against various cancer cell lines. mdpi.com The inclusion of hydroxyl groups on the benzoxazine core (Ring A) was found to be beneficial for biological activity. mdpi.com Furthermore, placing a para-amino group on the N-4 aryl ring (Ring C) markedly enhanced potency. mdpi.com

In a separate investigation into neuroprotective antioxidants, 3-alkyl substituents on the 1,4-benzoxazine ring were deemed essential for efficient activity. nih.gov Within this series, derivatives bearing an 8-benzylamino substituent were identified as the most promising due to their potent neuroprotective effects without inherent cytotoxicity. nih.gov This highlights the synergistic effect of substitutions at different positions on the core structure.

The data below summarizes the anti-proliferative activity of selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, illustrating the impact of substituents. mdpi.com

| Compound | Substituent R¹ (Ring A) | Substituent R² (Ring B/C-3) | Substituent R³ (Ring C/N-4) | IC₅₀ (µM) vs. PC-3 Cells |

|---|---|---|---|---|

| 5a | H | Phenyl | Phenyl | > 50 |

| 5b | H | Phenyl | 4-Nitrophenyl | 27.5 |

| 11d | 7-OMe | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | 14.1 |

| 14f | 7-OH | 4-Methoxyphenyl | 4-Aminophenyl | 7.84 |

Modulation of Receptor Binding Specificity

The strategic placement of substituents can alter a compound's binding profile, enhancing its selectivity for a specific receptor subtype over others. This is crucial for minimizing off-target effects. For example, in the development of nonsteroidal mineralocorticoid receptor (MR) antagonists, a series of benzoxazin-3-one (B8392483) derivatives were optimized. nih.gov The key to achieving high potency and selectivity was the introduction of a large 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position of the benzoxazine core. nih.gov The resulting compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one , showed excellent binding affinity for the MR with good selectivity over other steroid hormone receptors. nih.gov

This principle is further exemplified in studies of N-phenylpiperazine analogs designed as dopamine (B1211576) receptor ligands. mdpi.com Despite high homology between D2 and D3 receptor subtypes, subtle structural variations in the aryl portion of the molecules led to significant differences in binding selectivity, with some compounds achieving over 1000-fold selectivity for the D3 receptor. mdpi.com This demonstrates that even minor modifications to peripheral aromatic rings can drastically alter the interaction with the target, a concept directly applicable to the design of selective this compound derivatives.

Stereochemical Influences on Biological Activity and Reactivity

The presence of the phenyl group at the C-3 position renders this carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The separation of benzoxazine enantiomers has been successfully achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov The chiral recognition mechanism is believed to involve inclusion complex interactions and hydrogen bonding between the enantiomers and the chiral stationary phase. nih.gov The ability to isolate enantiomerically pure compounds is a critical prerequisite for evaluating their individual pharmacological properties. nih.gov

However, the impact of stereochemistry on the biological activity of this specific scaffold is not uniform. In one study of 1,4-benzoxazine derivatives synthesized as potential calcium and calmodulin antagonists, the optical isomers were also prepared and evaluated. researchgate.net The investigation found no significant differences in the biological activities between the enantiomers for the specific compounds tested. researchgate.net This suggests that for some target interactions, the specific spatial orientation of the C-3 substituent may not be a critical determinant of activity. Nonetheless, this cannot be assumed to be a general rule for the entire class of compounds, and stereoselectivity should be investigated on a case-by-case basis, as differential activity between enantiomers remains a common phenomenon for many therapeutic agents.

Correlation between Structural Features and Specific Biological Activities of this compound Derivatives

The this compound scaffold has proven to be a versatile template in medicinal chemistry, leading to the development of derivatives with a wide array of biological activities. The nature, position, and stereochemistry of substituents on both the benzoxazine core and the 3-phenyl ring play a crucial role in modulating the pharmacological profile of these compounds. This section explores the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the antihypertensive, neuroprotective, antimicrobial, anticancer, calcium and calmodulin antagonistic, and serotonin-3 (5-HT3) receptor antagonistic activities of these derivatives.

Antihypertensive Activity Correlates

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been investigated for their potential as antihypertensive agents, with research identifying key structural features that contribute to this activity. A significant finding is the potent potassium channel-activating effects exhibited by a series of 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. nih.gov

Structure-activity relationship studies have pinpointed optimal substitutions that enhance antihypertensive efficacy. For instance, the compound 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934) was identified as a particularly potent derivative. nih.gov This compound demonstrated a more powerful oral antihypertensive effect in conscious spontaneously hypertensive rats than cromakalim, a known potassium channel opener. nih.gov The key structural modifications in this series involve the nucleophilic substitution of 3,4-dihydro-2H-1,4-benzoxazine with activated halogenopyridines. nih.gov Some derivatives have also been found to possess calcium antagonistic and calmodulin antagonistic activities, which may contribute to their blood pressure-lowering effects. nih.gov

| Compound/Derivative Series | Structural Modification | Effect on Antihypertensive Activity | Reference |

|---|---|---|---|

| 4-Substituted 3,4-dihydro-2H-1,4-benzoxazines | Substitution at the 4-position with activated halogenopyridines | Strong potassium channel-activating effects | nih.gov |

| YM934 | 2,2-dimethyl and 6-nitro substitution on the benzoxazine ring, with a pyridine-1-oxide moiety at the 4-position | More potent oral antihypertensive effect than cromakalim | nih.gov |

| Various derivatives | Unspecified modifications leading to calcium and calmodulin antagonism | Contributes to blood pressure-lowering effects | nih.gov |

Neuroprotective Activity Determinants

The 1,4-benzoxazine scaffold has been a fruitful area of research for the discovery of novel neuroprotective agents. Studies have focused on the ability of these compounds to protect neuronal cells from oxidative stress and excitotoxicity. nih.govescholarship.org

A series of 2-alkylamino-substituted-1,4-benzoxazine derivatives were synthesized and evaluated for their neuroprotective capacity. escholarship.org Through these structure-activity relationship studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative was identified as an optimal candidate, demonstrating potent neuroprotective activity without inherent cytotoxicity. escholarship.orgnih.gov Further investigations into 8-amino-1,4-benzoxazine derivatives revealed that 3-alkyl substituents are crucial for efficient neuroprotective activity. rsc.org Within this subseries, derivatives bearing an 8-benzylamino substituent were found to be the most promising, exhibiting potent neuroprotection without cytotoxicity. rsc.org The mechanism of action for some of these neuroprotective 1,4-benzoxazine derivatives has been linked to the inhibition of GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).

| Compound/Derivative Series | Structural Modification | Effect on Neuroprotective Activity | Reference |

|---|---|---|---|

| 2-Alkylamino-1,4-benzoxazines | 3,3-Diphenyl substitution | Optimal candidate with potent neuroprotective activity and no intrinsic cytotoxicity | escholarship.orgnih.gov |

| 8-Amino-1,4-benzoxazines | 3-Alkyl substituents | Essential for efficient neuroprotective activity | rsc.org |

| 3-Alkyl substituted 8-amino-1,4-benzoxazines | 8-Benzylamino substituent | Identified as the most promising compounds with a high safety index | rsc.org |

| (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govoxazin-3(4H)-one (HSB-13) | Inhibits GSK3, p38 MAPK, and CDKs | Highly protective in tissue culture models of neurodegeneration |

Antimicrobial Activity Profile Modifications

Benzoxazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species. The structural modifications on the benzoxazine core significantly influence their efficacy and spectrum of activity.

For instance, new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives have been synthesized and shown to possess a broad spectrum of activity with MIC values ranging from 6.25-100 µg/ml against tested microorganisms. Quantitative structure-activity relationship (QSAR) analysis has been employed to understand the contributions of different substituents to the antimicrobial activity, aiding in the optimization of these compounds. Symmetrical 1,3-benzoxazine derivatives have also been synthesized and shown to have encouraging antimicrobial activity, with some compounds being more effective than standard drugs like streptomycin. Furthermore, some 1,3-benzoxazine derivatives have exhibited moderate antimicrobial activity, suggesting that this chemical class is a promising area for the targeted synthesis of new antimicrobial agents. The lipophilicity of the molecule appears to play a role, as more lipophilic benzoxazine compounds have shown slightly better activity compared to their more hydrophilic aminomethyl counterparts in some studies.

| Compound/Derivative Series | Structural Modification | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetates | Varied substitutions at positions 4, 6, and 7 | Broad spectrum of activity with MIC values of 6.25-100 µg/ml | |

| Symmetrical 6,6'-cyclohexane-1,1-diyl bis(3-substituted-3,4-dihydro-2H-1,3-benzoxazine) | Symmetrical structure with various substituents on the nitrogen of the oxazine ring | Some compounds showed better activity than streptomycin | |

| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol (B47542) and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Specific substitutions on the benzoxazine core | Highest activity against Acinetobacter baumannii in a study | |

| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Specific substitutions on the benzoxazine core | Showed fungicidal activity against Candida albicans | |

| Benzoxazine vs. Aminomethyl derivatives of eugenol | Benzoxazine derivatives are more lipophilic | Benzoxazine derivatives gave slightly better activity |

Anticancer Activity Enhancement and Attenuation

The this compound scaffold has been a focal point for the development of novel anticancer agents, with numerous studies exploring the structure-activity relationships that govern their anti-proliferative effects against various cancer cell lines. nih.gov